molecular formula C20H29FN2O3S B2364571 N-cycloheptyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 1021074-63-4

N-cycloheptyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No. B2364571
CAS RN: 1021074-63-4
M. Wt: 396.52
InChI Key: SEYNQCLGIUAABA-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, also known as F13714, is a synthetic compound that belongs to the class of piperidine derivatives. It has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

The compound is involved in the synthesis of heterocyclic chemistry, where it serves as a precursor or building block for creating various heterocyclic compounds. For example, the synthesis of 3-aryl-N-n-propyl-piperidines is described, showcasing its utility in generating useful building blocks for further chemical synthesis (Meng‐Yang Chang, Shui-Tein Chen, & N. Chang, 2002).

Immunomodulatory Effects

Research has also explored the immunorestorative characteristics of related synthetic immunomodulators, highlighting their potential to enhance the immune response against weak antigens and restore alloreactivity, which could have significant implications for cancer treatment and immunotherapy (B. S. Wang, V. Ruszala-Mallon, A. Lumanglas, J. Silva, & F. Durr, 1988).

Anticancer Activity

Novel sulfonamide-derived isatins, following molecular hybridization, have been investigated for their cytotoxic effect on hepatocellular carcinoma (HCC) cell lines. These studies underscore the compound's role in anticancer research, particularly in the synthesis of compounds with potential efficacy against HCC (M. Eldeeb, E. Sanad, A. Ragab, Y. Ammar, K. Mahmoud, Mamdouh M. Ali, & N. Hamdy, 2022).

Antibacterial Activity

The compound has been used in the synthesis of N-substituted acetamide derivatives that exhibit antibacterial potential. This highlights its application in developing new antibacterial agents, which is crucial in the face of rising antibiotic resistance (Kashif Iqbal, Q. Jamal, J. Iqbal, M. Afreen, Muhammad Zeeshan Ahmed Sandhu, Eshwa Dar, U. Farooq, M. Mushtaq, N. Arshad, & M. Iqbal, 2017).

Enzyme Inhibition

Another research area involves the evaluation of synthesized compounds for their enzyme inhibitory activities, including against acetylcholinesterase and butyrylcholinesterase, which are important targets in the treatment of diseases like Alzheimer's (H. Khalid, A. Rehman, M. Abbasi, S. Z. Siddiqui, A. Malik, M. Ashraf, I. Ahmad, & S. Ejaz, 2014).

properties

IUPAC Name

N-cycloheptyl-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN2O3S/c21-16-10-12-19(13-11-16)27(25,26)23-14-6-5-9-18(23)15-20(24)22-17-7-3-1-2-4-8-17/h10-13,17-18H,1-9,14-15H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYNQCLGIUAABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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